4-Aminobenzenesulfinic acid

Übersicht

Beschreibung

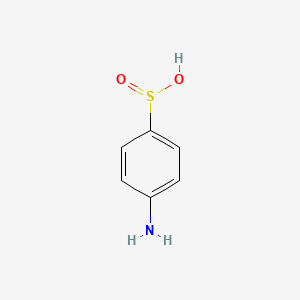

4-Aminobenzenesulfinic acid is an organic compound with the molecular formula C6H7NO2SThis compound is a white to grayish-white crystalline powder and is commonly used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 4-aminobenzenesulfinic acid typically involves the sulfonation of aniline. One common method includes adding aniline to a reactor equipped with an air condenser and then adding concentrated sulfuric acid dropwise under stirring. The reaction mixture is heated to 180-190°C for 1.5-2 hours. After the reaction is complete, sodium hydroxide is added to neutralize the mixture, and the product is precipitated by cooling the reaction mixture in ice water. The crude product is then filtered, washed, and recrystallized to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with the final product often reaching a purity of 99% and a yield of 98% .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminobenzenesulfinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitrous acid can be used for diazotization reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Diazonium salts, which can further react to form azo compounds.

Wissenschaftliche Forschungsanwendungen

4-Aminobenzenesulfinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of dyes and pigments.

Biology: It serves as a reagent in various biochemical assays.

Medicine: It is used in the synthesis of sulfa drugs, which are antibiotics.

Industry: It is employed in the production of optical brighteners and as a standard in combustion analysis

Wirkmechanismus

The mechanism of action of 4-aminobenzenesulfinic acid involves its ability to form diazonium salts, which can further react to form azo compounds. These reactions are crucial in the synthesis of dyes and pigments. The compound’s amino group can participate in various biochemical pathways, making it a versatile reagent in both chemical and biological research .

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonic acid: Lacks the amino group, making it less reactive in certain biochemical reactions.

p-Toluenesulfonic acid: Contains a methyl group instead of an amino group, altering its reactivity and applications.

Uniqueness: 4-Aminobenzenesulfinic acid’s unique combination of an amino group and a sulfinic acid group allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

4-Aminobenzenesulfinic acid, commonly known as sulfanilic acid, is an organic compound with significant biological activity and applications in various fields, including pharmaceuticals and environmental science. This article delves into the biological activity of this compound, examining its metabolic pathways, toxicity, and environmental interactions.

This compound has the chemical formula and is characterized by its zwitterionic nature, which contributes to its high melting point and solubility in water. It is primarily produced through the sulfonation of aniline, yielding a compound that serves as a precursor for various dyes and pharmaceuticals .

Metabolic Pathways

Biodegradation Studies

Recent studies have highlighted the biodegradative capabilities of certain bacterial strains towards this compound. For instance, Hydrogenophaga intermedia and Agrobacterium radiobacter have been identified as capable of degrading this compound through a series of metabolic reactions. The initial step involves deamination to form 4-sulfocatechol (4SC), followed by ring cleavage catalyzed by specific dioxygenases .

The detailed metabolic pathways are illustrated in the following table:

| Step | Reaction | Enzyme | Product |

|---|---|---|---|

| 1 | Deamination | Unknown | 4SC |

| 2 | Ring Cleavage | PcaG2, PcaH2 | Maleylacetate |

| 3 | Desulfonation | PcaB2 | TCA Cycle Intermediate |

These findings underscore the potential for bioremediation applications using these bacterial strains to mitigate environmental pollution caused by sulfanilic acid.

Toxicity and Safety Profile

Acute Toxicity

The acute toxicity of this compound is relatively low. Studies indicate that the median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight, suggesting that it poses minimal risk under standard exposure conditions .

Genotoxicity

In vitro tests have shown that sulfanilic acid is negative for genotoxicity across various assays, including Ames tests and DNA damage assessments. This indicates a low potential for mutagenic effects in biological systems .

Environmental Impact

Sulfanilic acid is frequently detected in landfill leachates due to its widespread use in dye manufacturing and as a pharmaceutical intermediate. Its presence in the environment raises concerns regarding its biodegradability and potential ecological impacts. Research indicates that certain microbial communities can effectively degrade sulfanilic acid, thus offering insights into bioremediation strategies for contaminated sites .

Case Studies

-

Biodegradation in Textile Wastewater

A study conducted on textile wastewater revealed that co-cultures of Hydrogenophaga sp. and Ralstonia sp. could degrade sulfanilic acid efficiently. The metabolic interactions between these strains facilitated enhanced degradation rates, demonstrating the importance of microbial consortia in bioremediation efforts . -

Phytotoxicity Assessments

Investigations into the phytotoxic effects of sulfanilic acid on various plant species indicated that while low concentrations may stimulate growth, higher concentrations lead to significant inhibition of root elongation and overall plant health. These findings highlight the need for careful management of sulfanilic acid in agricultural practices .

Eigenschaften

IUPAC Name |

4-aminobenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEBWPQBEDKBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322909 | |

| Record name | 4-aminobenzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7472-15-3 | |

| Record name | 7472-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminobenzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.